molecular formula C16H24N2O2 B8165522 tert-Butyl 3-amino-4-(cyclopentylamino)benzoate

tert-Butyl 3-amino-4-(cyclopentylamino)benzoate

Cat. No.: B8165522
M. Wt: 276.37 g/mol
InChI Key: UQKXURKDVNKUPV-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-4-(cyclopentylamino)benzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl ester group, an amino group, and a cyclopentylamino group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-4-(cyclopentylamino)benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-nitrobenzoic acid, tert-butyl alcohol, and cyclopentylamine.

    Nitration: The 3-nitrobenzoic acid is nitrated to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Esterification: The amino group is protected by converting it into a tert-butyl ester using tert-butyl alcohol and an acid catalyst.

    Amination: Finally, the protected amino group is reacted with cyclopentylamine to introduce the cyclopentylamino group, yielding the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-amino-4-(cyclopentylamino)benzoate can undergo oxidation reactions, typically involving the amino groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, targeting the ester or amino groups.

    Substitution: Nucleophilic substitution reactions can occur at the amino groups, where nucleophiles such as alkyl halides or acyl chlorides can replace the hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or acid catalyst.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to corresponding alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: tert-Butyl 3-amino-4-(cyclopentylamino)benzoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biological Probes: The compound can be used as a probe to study biological processes involving amino and ester groups.

Medicine:

    Drug Development: It serves as a precursor for the development of drugs targeting specific biological pathways, particularly those involving amino and ester functionalities.

Industry:

    Material Science: The compound is utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-4-(cyclopentylamino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The amino and ester groups play a crucial role in binding to these targets, modulating their activity. The compound may inhibit or activate specific pathways, leading to desired biological effects.

Comparison with Similar Compounds

  • tert-Butyl 3-amino-4-(methylamino)benzoate
  • tert-Butyl 3-amino-4-(ethylamino)benzoate
  • tert-Butyl 3-amino-4-(propylamino)benzoate

Uniqueness: tert-Butyl 3-amino-4-(cyclopentylamino)benzoate is unique due to the presence of the cyclopentylamino group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

tert-butyl 3-amino-4-(cyclopentylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)11-8-9-14(13(17)10-11)18-12-6-4-5-7-12/h8-10,12,18H,4-7,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKXURKDVNKUPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)NC2CCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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